![molecular formula C16H21NO3S B2896064 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320897-21-8](/img/structure/B2896064.png)
8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
化学反应分析
Types of Reactions
8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Biology: Its unique structure makes it a useful tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s reactivity and functional groups make it suitable for use in various industrial processes, including the production of specialty chemicals.
作用机制
The mechanism of action of 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The sulfonyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
相似化合物的比较
Similar Compounds
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring, known for its applications in drug discovery.
8-oxabicyclo[3.2.1]octane: A structurally related compound with an oxygen atom in the ring, used in the synthesis of natural products.
Uniqueness
8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar bicyclic compounds, making it a valuable target for synthetic and medicinal chemistry research.
属性
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-11-8-13-4-5-14(9-11)17(13)21(18,19)15-6-7-16(20-3)12(2)10-15/h6-7,10,13-14H,1,4-5,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLYSDWLGTVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2895981.png)
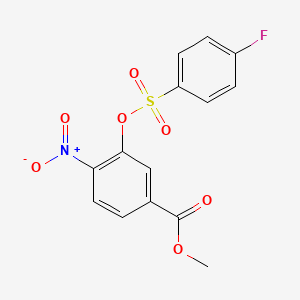
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)
![1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2895985.png)
![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)
![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2895989.png)
![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)
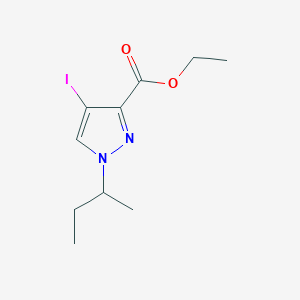
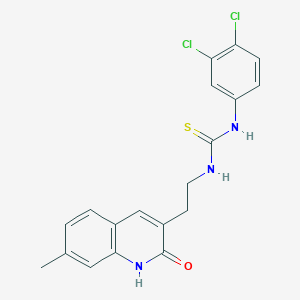
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2895997.png)
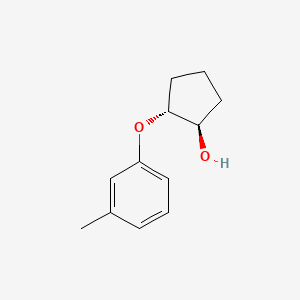
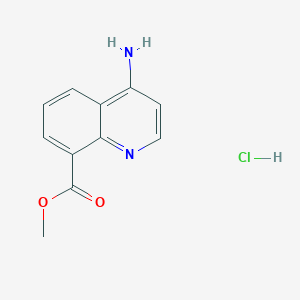
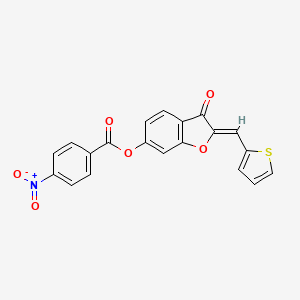
![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)
